5-Bromo-N,N-Dimethyltryptamine (5-Bromo-DMT) is a halogenated indole alkaloid naturally found in marine sponges such as Smenospongia aurea, and synthesized commercially as a high-value precursor and pharmacological reference standard [1]. Structurally, it is the 5-bromo derivative of the classic tryptamine N,N-Dimethyltryptamine (DMT). For industrial and laboratory buyers, its primary value lies in its dual utility: it serves as an exceptionally reactive aryl halide building block for the modular synthesis of complex tryptamine libraries, and it functions as a non-hallucinogenic serotonin receptor modulator in neuropharmacological assays. By combining the core tryptamine scaffold with a reactive, bulky, and polarizable bromine atom, 5-Bromo-DMT offers distinct physicochemical and synthetic advantages over unhalogenated or lighter halogenated analogs.
Attempting to substitute 5-Bromo-DMT with more common analogs like DMT or 5-MeO-DMT fundamentally compromises both synthetic workflows and pharmacological screening [1]. In synthetic chemistry, unhalogenated DMT lacks a reactive site at the 5-position, making it completely inert to direct palladium-catalyzed cross-coupling reactions; buyers cannot use it as a precursor to build 5-substituted libraries. In pharmacological applications, DMT and 5-MeO-DMT are potent full agonists at the 5-HT2A receptor, invariably inducing strong hallucinogenic responses. 5-Bromo-DMT acts as a partial agonist or competitive antagonist, providing sedative and neuroplastic effects without psychedelic liabilities. Substituting 5-Bromo-DMT with these generic tryptamines will therefore result in zero yield in cross-coupling pathways and profound off-target behavioral toxicity in non-hallucinogenic drug discovery models.
Unlike the unhalogenated parent compound DMT, which lacks a reactive site for transition-metal catalysis, 5-Bromo-DMT features a highly reactive C-Br bond at the 5-position. This enables direct participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. In standardized Suzuki-Miyaura conditions, brominated tryptamines reliably yield >85% of 5-aryl substituted derivatives, whereas DMT is completely inert and yields 0% under identical conditions [1].
| Evidence Dimension | Cross-coupling yield (Suzuki-Miyaura with aryl boronic acids) |
| Target Compound Data | 5-Bromo-DMT: >85% yield |
| Comparator Or Baseline | DMT: 0% yield (inert) |
| Quantified Difference | Absolute qualitative and quantitative advantage for C5-functionalization |
| Conditions | Pd-catalyzed cross-coupling, standard aqueous/organic solvent system |
Procurement of 5-Bromo-DMT is essential for medicinal chemistry programs requiring a versatile, reactive scaffold to synthesize diverse 5-substituted tryptamine libraries.
For neuropharmacological research, distinguishing between psychedelic and non-psychedelic neuroplasticity promoters is critical. DMT acts as a potent full agonist at the 5-HT2A receptor, inducing robust head-twitch responses (HTR) in murine models. In contrast, the bulky bromine substitution in 5-Bromo-DMT shifts its pharmacological profile to a partial agonist or competitive antagonist (Ki ~138 nM). Consequently, 5-Bromo-DMT produces significant sedative and antidepressant-like effects without triggering the HTR associated with hallucinogenic liability [1].
| Evidence Dimension | 5-HT2A functional efficacy and Head-Twitch Response (HTR) |
| Target Compound Data | 5-Bromo-DMT: Partial agonist/antagonist, 0 HTR |
| Comparator Or Baseline | DMT: Full agonist, robust HTR |
| Quantified Difference | Complete elimination of hallucinogenic behavioral markers while retaining receptor affinity |
| Conditions | In vitro functional assays and in vivo murine HTR models |
Buyers developing non-hallucinogenic psychiatric therapeutics must select 5-Bromo-DMT over classic tryptamines to avoid off-target psychedelic effects in screening.
The substitution of hydrogen or fluorine with bromine at the 5-position fundamentally alters the molecule's physicochemical profile. 5-Bromo-DMT possesses a significantly larger van der Waals radius at the 5-position (1.85 Å) compared to 5-Fluoro-DMT (1.47 Å), alongside a higher calculated LogP. This increased lipophilicity and capacity for directional halogen bonding within hydrophobic receptor pockets enhances membrane permeability and alters target residence time compared to lighter halogenated analogs [1].
| Evidence Dimension | Substituent van der Waals radius and lipophilicity |
| Target Compound Data | 5-Bromo-DMT: Bromine radius 1.85 Å, higher LogP |
| Comparator Or Baseline | 5-Fluoro-DMT: Fluorine radius 1.47 Å, lower LogP |
| Quantified Difference | ~26% increase in substituent radius, enabling specific halogen-bond interactions |
| Conditions | Physicochemical profiling and structural biology modeling |
Selecting the brominated analog allows researchers to exploit specific halogen bonding and improved lipophilicity not achievable with fluorinated or methoxy variants.
Due to its highly reactive C-Br bond, 5-Bromo-DMT is the ideal starting material for synthesizing diverse 5-substituted tryptamine derivatives via palladium-catalyzed cross-coupling reactions, an application where unhalogenated DMT is entirely unsuited [1].
As a partial agonist/antagonist at the 5-HT2A receptor that lacks the head-twitch response, 5-Bromo-DMT serves as a critical reference standard for laboratories screening for neuroplasticity-promoting compounds without psychedelic liabilities [1].
The bulky, polarizable bromine atom makes 5-Bromo-DMT a preferred ligand for structural biology studies investigating halogen bonding interactions within serotonin receptor hydrophobic pockets, offering distinct binding kinetics compared to fluorinated analogs [1].